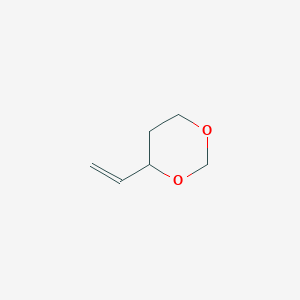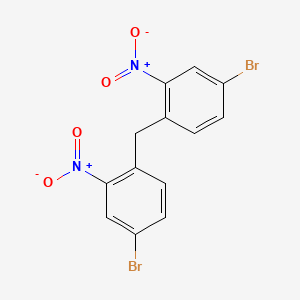
1,1'-Methanediylbis(4-bromo-2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) is an organic compound with the molecular formula C13H8Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be synthesized through a multi-step process involving the nitration and bromination of benzene derivatives. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2-nitrobenzene.
Methylenation: Finally, the 4-bromo-2-nitrobenzene is reacted with formaldehyde in the presence of a base to form 1,1’-Methanediylbis(4-bromo-2-nitrobenzene).
Industrial Production Methods
Industrial production of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: 1,1’-Methanediylbis(4-amino-2-nitrobenzene).
Substitution: 1,1’-Methanediylbis(4-hydroxy-2-nitrobenzene).
Oxidation: 1,1’-Methanediylbis(4-bromo-2-nitrobenzaldehyde).
Applications De Recherche Scientifique
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be compared with other similar compounds such as:
- 1-Bromo-3-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
The uniqueness of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) lies in its dual bromine and nitro substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The methylene bridge further enhances its structural complexity and functionality.
Propriétés
Numéro CAS |
1092-55-3 |
|---|---|
Formule moléculaire |
C13H8Br2N2O4 |
Poids moléculaire |
416.02 g/mol |
Nom IUPAC |
4-bromo-1-[(4-bromo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
Clé InChI |
DCPDIHIPJHWBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)

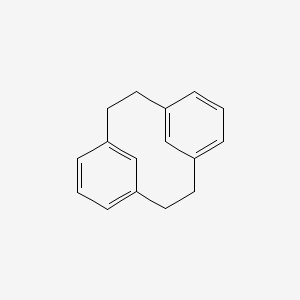
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
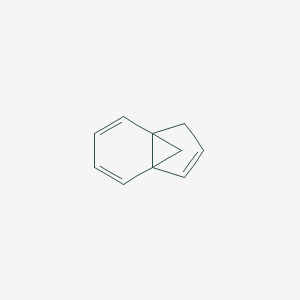
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
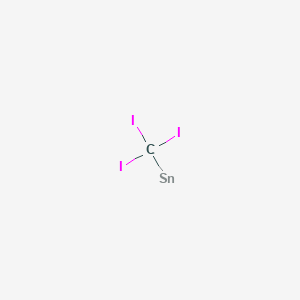


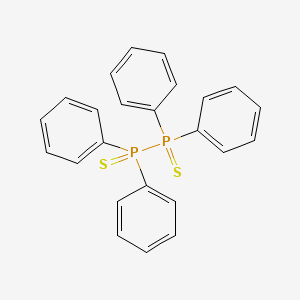
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
